t-Butyl diethylphosphonodibromoacetate

Description

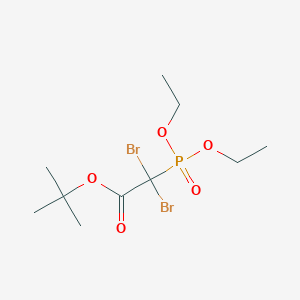

t-Butyl diethylphosphonodibromoacetate is a brominated organophosphorus compound characterized by a tert-butyl ester group, diethylphosphonate moiety, and two bromine atoms attached to the acetate backbone. Its structure combines steric bulk from the tert-butyl group with the electrophilic reactivity of bromine and the stabilizing properties of the phosphonate group. Applications likely include its use as a precursor in Horner-Wadsworth-Emmons olefination or as a building block in medicinal chemistry due to its reactive bromine substituents.

Properties

Molecular Formula |

C10H19Br2O5P |

|---|---|

Molecular Weight |

410.04 g/mol |

IUPAC Name |

tert-butyl 2,2-dibromo-2-diethoxyphosphorylacetate |

InChI |

InChI=1S/C10H19Br2O5P/c1-6-15-18(14,16-7-2)10(11,12)8(13)17-9(3,4)5/h6-7H2,1-5H3 |

InChI Key |

DFOLRPXUVUJEEJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C(C(=O)OC(C)(C)C)(Br)Br)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Reactivity in Hydrolysis and Electrophilic Substitution

The bromine atoms in t-butyl diethylphosphonodibromoacetate confer significant electrophilicity compared to non-halogenated analogs. For example:

While hydrolysis data for t-butyl bromide itself is unavailable, its structural analogs suggest that the presence of electron-withdrawing phosphonate groups in this compound would accelerate hydrolysis relative to simple alkyl halides. This reactivity is critical in synthetic applications where controlled degradation or substitution is required.

Steric and Electronic Effects of Substituents

- Phosphonate Groups: The diethylphosphonate moiety stabilizes the compound through resonance, reducing its susceptibility to oxidation compared to non-phosphorylated bromoacetates. This contrasts with triethyl phosphonoacetate (, Compound I), which lacks bromine but shares similar synthetic utility in forming carbonyl compounds .

- tert-Butyl Ester : The bulky tert-butyl group impedes nucleophilic attack at the ester carbonyl, enhancing thermal stability relative to methyl or ethyl esters. This property is advantageous in high-temperature reactions.

Physical Properties and Stability

Limited experimental data are available for this compound. However, comparisons can be drawn:

The phosphonate group likely reduces volatility compared to t-butyl bromide, which exists solely as a vapor in ambient conditions . IR data for the target compound remain uncharacterized due to insufficient samples, as noted in analogous syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.